4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide
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Description
4-Hydrazino-N-(3-methylphenyl)-4-oxobutanamide, otherwise known as HOBt, is an organic compound that is widely used in a variety of scientific applications. It is a white, crystalline, water-soluble solid that is used as a reagent in organic synthesis. HOBt has a wide range of applications in biochemistry, pharmaceuticals, and other areas of science, and is a useful starting material for the synthesis of many compounds.
Scientific Research Applications
Medicinal Chemistry
Application
Synthesis of anti-inflammatory pyrazole derivatives.
Methods
Reaction of β-diketone with 4-hydrazino-N-(substituted)benzenesulfonamide hydrochlorides in absolute ethanol containing sodium acetate and glacial acetic acid .
Results
Some synthesized compounds showed significant anti-inflammatory activity in vivo, utilizing a standard acute carrageenan-induced paw edema method .
Analytical Chemistry
Application
Enhancing the detection sensitivity of carbonyl-containing metabolites in mass spectrometry.
Methods
Derivatization of carbonyl-containing metabolites using a modified Girard’s reagent to improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) .
Results
Achieved better chromatographic separation and enhanced MS detection sensitivity for neurosteroids that are structurally highly similar .
Biochemistry
Application
Development of fluorescent probes for biological imaging.
Methods
Synthesis of 1,8-naphthalimide derivatives containing the compound, which are used as fluorescent dyes due to their high quantum yields and photostability .
Results
The synthesized dyes showed shifts in emission maximum with increasing solvent polarity, indicating intramolecular charge transfer .
Chemical Biology
Application
Quantitative analysis in metabolomics.
Methods
Utilization of the compound in stable isotope-coded derivatization (ICD) strategies for LC-MS/MS to enhance the detection of carbonyl-containing metabolites .
Results
Improved ionization efficiency and chromatographic separation of neurosteroids in mass spectrometry analyses .
properties
IUPAC Name |
4-hydrazinyl-N-(3-methylphenyl)-4-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-3-2-4-9(7-8)13-10(15)5-6-11(16)14-12/h2-4,7H,5-6,12H2,1H3,(H,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEPCWPSIBUOEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide |
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